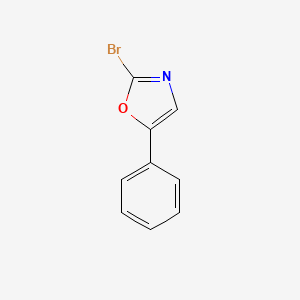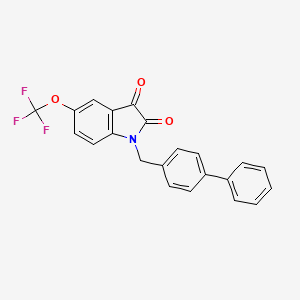
KB Src 4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KB SRC 4 是一种强效且选择性的 c-Src 激酶抑制剂,c-Src 激酶是一种非受体酪氨酸激酶,参与调节各种细胞过程,包括增殖、分化和存活。 该化合物通过抑制癌细胞的生长表现出显著的抗肿瘤活性 .
科学研究应用
KB SRC 4 具有广泛的科学研究应用,包括:
化学: 作为工具化合物来研究 c-Src 激酶在各种化学反应和途径中的作用。
生物学: 用于细胞生物学研究,以研究 c-Src 抑制对细胞过程(如增殖、分化和凋亡)的影响。
医学: 探索作为治疗癌症和其他涉及异常 c-Src 活性的疾病的潜在治疗剂。
作用机制
KB SRC 4 通过选择性抑制 c-Src 激酶发挥作用。该化合物与 c-Src 的 ATP 结合位点结合,阻止下游靶标的磷酸化。 这种抑制破坏了参与细胞增殖、存活和迁移的各种信号通路,导致肿瘤生长和进展的抑制 .
生化分析
Biochemical Properties
KB Src 4 plays a crucial role in biochemical reactions by selectively inhibiting the activity of c-Src kinase. The compound exhibits high affinity for c-Src, with a dissociation constant (K_d) of 86 nM . This compound does not inhibit c-Abl kinase at concentrations up to 125 μM, demonstrating its selectivity . The compound interacts with various enzymes, proteins, and biomolecules, including other Src family kinases such as Lck, Fgr, Yes, Lyn, Hck, and Fyn, but with significantly lower affinity . These interactions are essential for understanding the compound’s role in modulating cellular signaling pathways.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In 4T1 mammary carcinoma tumor cells, this compound significantly inhibits cell growth . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound affects the Src-mediated signaling pathways, which are critical for cell proliferation, survival, and migration . By inhibiting c-Src kinase activity, this compound disrupts these pathways, leading to altered cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of c-Src kinase, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream substrates, which are essential for propagating Src-mediated signaling. This compound’s selective inhibition of c-Src kinase results in the suppression of various cellular processes, including cell proliferation and migration . Additionally, the compound’s ability to inhibit c-Src kinase without affecting c-Abl kinase highlights its specificity and potential therapeutic value .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard storage conditions, with minimal degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of c-Src kinase activity, leading to prolonged suppression of cell growth and signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits c-Src kinase activity without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including off-target interactions and potential cytotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with c-Src kinase. The compound’s inhibition of c-Src kinase affects metabolic flux and metabolite levels by disrupting Src-mediated signaling pathways . These pathways are essential for regulating cellular metabolism, including glucose uptake, glycolysis, and oxidative phosphorylation . By modulating these pathways, this compound influences cellular energy production and metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its inhibitory effects on c-Src kinase . This compound interacts with transporters and binding proteins that facilitate its cellular uptake and localization . These interactions are essential for ensuring the compound’s effective distribution and accumulation at target sites.
Subcellular Localization
This compound’s subcellular localization is primarily determined by its interactions with c-Src kinase and other biomolecules. The compound is localized to specific cellular compartments, including the cytoplasm and plasma membrane, where c-Src kinase is active . This compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring its effective inhibition of c-Src kinase activity . This subcellular localization is crucial for understanding the compound’s mechanism of action and its impact on cellular function.
准备方法
合成路线和反应条件
KB SRC 4 是通过多步合成过程合成的,涉及形成吡唑并[3,4-d]嘧啶核心。关键步骤包括:
形成吡唑并[3,4-d]嘧啶核心: 这涉及 4-氯苯肼与乙酰乙酸乙酯反应形成中间体,然后环化形成吡唑并[3,4-d]嘧啶核心。
取代反应: 然后对核心进行各种取代反应以引入所需的官能团,包括 1,1’-联苯-3-基甲基和 1H-1,2,3-三唑-5-基.
工业生产方法
This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高产率反应和高效的纯化方法以确保最终产品的纯度和质量 .
化学反应分析
反应类型
KB SRC 4 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。
还原: 还原反应可用于修饰化合物上的官能团。
取代: 可以进行各种取代反应以引入不同的官能团.
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要产物
相似化合物的比较
类似化合物
WAY-600: 是一种有效的 mTOR 的 ATP 竞争性抑制剂,对 PI3Kα 和 PI3Kγ 具有选择性。
7-羟基-4H-色烯-4-酮: 是一种中等效力的 Src 激酶抑制剂。
A 419259: 是一种吡咯并嘧啶抑制剂,对 Src 家族激酶具有高度选择性。
KB SRC 4 的独特性
This compound 因其作为 c-Src 抑制剂的高度选择性和效力而脱颖而出。 它表现出显著的抗肿瘤活性,并且在 Src 家族成员中具有良好的选择性谱,使其成为研究和潜在治疗应用的有价值工具 .
属性
IUPAC Name |
3-(4-chlorophenyl)-1-[3-[3-[(3-phenylphenyl)methyl]triazol-4-yl]phenyl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23ClN8/c33-26-14-12-23(13-15-26)30-29-31(34)35-20-36-32(29)41(38-30)27-11-5-10-25(17-27)28-18-37-39-40(28)19-21-6-4-9-24(16-21)22-7-2-1-3-8-22/h1-18,20H,19H2,(H2,34,35,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIZYQVRKSWIFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CN3C(=CN=N3)C4=CC(=CC=C4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23ClN8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate](/img/structure/B590444.png)


![5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B590447.png)
![(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester](/img/structure/B590448.png)


![(7R,8aR)-7-ethoxy-5,8a-dihydro-[1,3]thiazolo[2,3-b][1,3]oxazin-6-one](/img/structure/B590460.png)



